Welcome to the BenchChem Online Store!
molecular formula C6H8N2O3 B2515466 Methyl 2-amino-4-methyloxazole-5-carboxylate CAS No. 359631-35-9

Methyl 2-amino-4-methyloxazole-5-carboxylate

Cat. No. B2515466
M. Wt: 156.141
InChI Key: WLMIXLXCTUACQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06743814B2

Procedure details

150 g of methyl 2-chloroacetoacetate and 180 g of urea were dissolved in 600 ml of methanol and refluxed for 36 hours. After cooling, the deposited crystals were filtered, suspended in 2N sodium hydroxide solution and extracted with ethyl acetate. After washing with water and drying with anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. The residue was recrystallized from acetonitrile to obtain 10 g of 2-amino-5-methoxycarbonyl-4-methyloxazole. mp. 199-201° C. (point of decomposition).
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2]([C:7]([CH3:9])=O)[C:3]([O:5][CH3:6])=[O:4].[NH2:10][C:11]([NH2:13])=[O:12]>CO>[NH2:13][C:11]1[O:12][C:2]([C:3]([O:5][CH3:6])=[O:4])=[C:7]([CH3:9])[N:10]=1

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
ClC(C(=O)OC)C(=O)C
Name
Quantity
180 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
600 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 36 hours
Duration
36 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the deposited crystals were filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
After washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
NC=1OC(=C(N1)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 6.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.